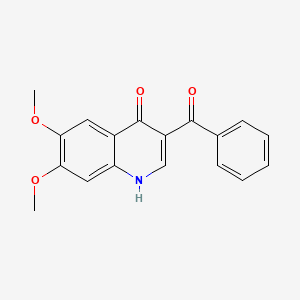

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Description

BenchChem offers high-quality 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzoyl-6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-15-8-12-14(9-16(15)23-2)19-10-13(18(12)21)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBGFHJDISZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Mechanism of Action & Experimental Validation[1]

Executive Technical Summary

The compound 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one (and its substituted analogs) represents a class of synthetic small-molecule antimitotic agents designed to target the colchicine-binding site of the

Primary Mechanism: Microtubule Destabilization. Secondary Mechanism: Vascular Disrupting Activity (VDA) targeting tumor endothelial cells. Therapeutic Class: Antineoplastic / Vascular Disrupting Agent.

Part 1: Molecular Mechanism of Action

The biological activity of this scaffold is defined by its ability to disrupt the dynamic equilibrium of the microtubule network, a process critical for mitotic spindle formation and cellular cytoskeleton maintenance.[2]

1. The Pharmacophore & Binding Site

The molecule binds to the colchicine site , located at the interface of the

-

A-Ring Mimicry: The 6,7-dimethoxy-1,4-dihydroquinolin-4-one core provides a planar, electron-rich system that occupies the hydrophobic pocket of

-tubulin (specifically interacting with residues Val238, Cys241, and Leu248). -

B-Ring Mimicry: The 3-benzoyl group extends into the accessory pocket. The carbonyl linker at position 3 allows for a "twisted" conformation relative to the quinolone plane, mimicking the non-planar biaryl configuration required for high-affinity colchicine site binding.

2. Kinetic Inhibition of Polymerization

Upon binding, the compound induces a conformational change in the tubulin dimer that renders it "incompetent" for polymerization.

-

Lag Phase Extension: The compound prevents the nucleation of microtubules.

-

Elongation Blockade: By capping the (+) end of growing microtubules, it prevents the addition of new GTP-tubulin dimers.

-

Catastrophe Induction: The loss of the GTP-cap leads to rapid depolymerization (catastrophe) of existing microtubules.

3. Downstream Signaling Cascade

The physical disruption of microtubules triggers a specific cellular checkpoint response:

-

Spindle Checkpoint Activation: The kinetochores fail to attach to the spindle fibers, activating the Spindle Assembly Checkpoint (SAC).

-

G2/M Arrest: The cell cycle halts at the metaphase-anaphase transition.

-

Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivating its anti-apoptotic function) and the activation of Caspase-3, resulting in cell death.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from ligand binding to apoptosis.

Figure 1: Mechanistic cascade of 3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one inducing apoptosis via microtubule destabilization.

Part 2: Experimental Protocols for Validation

To validate the mechanism of action for this specific scaffold, the following self-validating protocols are recommended. These move beyond simple observation to proving causality.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Control: Combretastatin A-4 (Positive), DMSO (Negative).[3]

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Dosing: Add the test compound (dissolved in DMSO) to a 96-well half-area plate at varying concentrations (e.g., 0.5, 1.0, 5.0

M). Final DMSO concentration must be <1%. -

Initiation: Add cold tubulin solution to the wells.

-

Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

-

Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Interpretation (Self-Validation):

-

Valid Result: The DMSO control must show a sigmoidal curve (nucleation

elongation -

Inhibition: The test compound should show a concentration-dependent decrease in

(slope of elongation) and the final plateau height. -

IC50 Calculation: Plot the % inhibition of the steady-state mass (plateau) against log[concentration].

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm that cytotoxicity is driven by mitotic arrest (G2/M accumulation) rather than non-specific necrosis.

Workflow:

-

Seeding: Seed HeLa or MCF-7 cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment: Treat with compound at

and -

Fixation: Harvest cells (trypsinize), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50

g/mL) and RNase A (100 -

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Data Interpretation:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Result: A potent tubulin inhibitor will cause a massive shift of the population from G1 to the G2/M phase (often >70% of cells), confirming antimitotic mechanism.

Part 3: Structure-Activity Relationship (SAR) Insights

The potency of the 3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one scaffold relies on strict structural requirements.

| Structural Region | Modification | Effect on Potency | Mechanistic Reason |

| Pos. 6,7 (A-Ring) | Dimethoxy (-OCH3) | Critical | Mimics the A-ring of Colchicine; essential for hydrogen bonding with Cys241. |

| Pos. 3 (Linker) | Carbonyl (C=O) | High | Allows the "benzoyl" ring to rotate out of plane, fitting the biaryl twist of the binding pocket. |

| Pos. 3' (B-Ring) | 3,4,5-Trimethoxy | Optimal | The 3',4',5'-trimethoxybenzoyl analogs are typically 10-100x more potent than the unsubstituted benzoyl due to tighter packing in the accessory pocket. |

| Pos. 1 (Nitrogen) | Methylation (N-Me) | Variable | N-H is often preferred for H-bond donation, but N-Me can improve solubility/permeability. |

| Pos. 2 | Phenyl substitution | Alternative | 2-phenyl-4-quinolones are a related class; however, the 3-benzoyl substitution provides a distinct vector for B-ring interaction. |

Visualization: Experimental Workflow

The following DOT diagram outlines the synthesis and validation pipeline.

Figure 2: Synthesis and biological validation workflow for quinolone-based tubulin inhibitors.

References

-

Li, L., et al. (1994). "Antitumor agents. 150. 2',3',4',5',5,6,7-Substituted 2-phenyl-4-quinolones and related compounds: synthesis, cytotoxicity, and inhibition of tubulin polymerization." Journal of Medicinal Chemistry. Link

-

Kuo, S. C., et al. (1993). "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with the colchicine site of tubulin." Journal of Medicinal Chemistry. Link

-

Flynn, B. L., et al. (2011). "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties."[3] Journal of Medicinal Chemistry. Link

-

Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews. Link

-

Xia, Y., et al. (2001). "Antitumor agents. 211. Thrombocytes-guided synthesis of 2-substituted-3-aroyl-quinolin-4(1H)-ones as potent antimitotic agents." Journal of Medicinal Chemistry. Link

Sources

- 1. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

[1][2][3]

Introduction & Structural Context[1][2][4][5][6][7][8][9][10][11][12][13]

The 3-benzoyl-4-quinolone core represents a critical pharmacophore in drug discovery, structurally related to the clinically successful fluoroquinolone antibiotics and emerging tubulin polymerization inhibitors.[1][2] The inclusion of the 6,7-dimethoxy motif mimics the substitution pattern found in potent kinase inhibitors (e.g., Gefitinib, Erlotinib), enhancing solubility and metabolic stability while providing distinct spectroscopic handles.[1][2]

The Tautomeric Challenge

A defining feature of this molecule is the prototropic tautomerism between the 4-oxo-1,4-dihydro form (A) and the 4-hydroxy form (B).[1][2] In solution, this equilibrium is solvent-dependent, though the 4-oxo form typically predominates in polar aprotic solvents (DMSO, DMF) used for NMR.[1][2]

-

Form A (Keto): 1,4-dihydroquinolin-4-one (biologically relevant H-bond donor/acceptor profile).[1][2]

-

Form B (Enol): 4-hydroxyquinoline (stabilized by intramolecular H-bonding with the 3-benzoyl group).[1][2]

Diagram: Tautomeric Equilibrium & Structural Logic

Caption: Tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, dictated by solvent polarity and intramolecular hydrogen bonding.[1][2]

Synthesis Context for Impurity Profiling[2]

Understanding the synthetic origin is crucial for assigning "impurity" peaks in spectra.[2] This compound is typically synthesized via the Gould-Jacobs reaction or the Conrad-Limpach approach, often involving:

-

Condensation: 3,4-Dimethoxyaniline + Diethyl benzoylmalonate (or equivalent).

-

Cyclization: Thermal cyclization in diphenyl ether or PPA.[2]

Common Impurities to Watch:

Spectroscopic Deep Dive

A. Ultraviolet-Visible Spectroscopy (UV-Vis)[1][2]

-

Primary Bands:

-

Bathochromic Shift: The 6,7-dimethoxy electron-donating groups (EDGs) push the absorption maximum (

) to longer wavelengths compared to the unsubstituted quinolone.[1][2] -

Diagnostic Value: A shift in

upon adding NaOH confirms the presence of an acidic proton (NH or OH), validating the 1,4-dihydro core.[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the carbonyl environments.[2]

| Functional Group | Wavenumber (cm⁻¹) | Assignment Notes |

| N-H Stretch | 3150 – 3300 | Broad band.[1][2] Indicates the 1,4-dihydro (lactam) form.[1][2] |

| Quinolone C=O | 1620 – 1635 | Highly conjugated and often involved in intermolecular H-bonding.[1][2] |

| Benzoyl C=O | 1645 – 1660 | Distinct from the ring carbonyl.[2] Lower frequency than typical ketones due to conjugation with the quinolone C2=C3 bond.[2] |

| C=C Aromatic | 1580 – 1600 | Characteristic skeletal vibrations.[2] |

| C-O-C (Methoxy) | 1210 – 1250 | Strong antisymmetric stretching of the methoxy ethers.[2] |

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural elucidation.[2]

H NMR (DMSO-

, 400/500 MHz)

-

NH Proton: A broad singlet at

11.8 – 12.5 ppm .[2] Its presence confirms the 4-oxo tautomer.[1][2] Exchangeable with D -

H-2 (Quinolone Ring): A sharp singlet (or doublet if long-range coupled to NH) at

8.4 – 8.8 ppm .[1][2] This high-frequency shift is due to the deshielding effect of the adjacent nitrogen and the 3-benzoyl group.[1][2] -

H-5 (Aromatic): Singlet at

7.5 – 7.8 ppm .[1][2] Deshielded by the peri-carbonyl effect of the C4 ketone. -

H-8 (Aromatic): Singlet at

6.9 – 7.1 ppm .[1][2] Shielded relative to H-5; no ortho coupling confirms the 6,7-substitution pattern.[1][2] -

Methoxy Groups: Two sharp singlets at

3.8 – 3.9 ppm (3H each). -

Benzoyl Protons:

C NMR (DMSO-

)

-

Carbonyls: Two distinct signals in the downfield region (

175 – 195 ppm ).[2] The benzoyl ketone is typically further downfield (~190-195 ppm) than the amide-like quinolone carbonyl (~175 ppm).[1][2] -

C-2: A characteristic signal at

145 – 150 ppm (C=N character).[1][2] -

Methoxy Carbons:

55 – 56 ppm .[2]

2D NMR Correlations (HMBC/NOESY)

-

NOESY: Crucial for distinguishing the 6-OMe from the 7-OMe.[1][2]

-

NOE: H-5 will show an NOE with the 6-OMe.

-

NOE: H-8 will show an NOE with the 7-OMe.

-

-

HMBC: H-2 will show a strong correlation to the Benzoyl Carbonyl carbon, linking the two ring systems.[1]

D. Mass Spectrometry (MS)[1][2]

Experimental Protocol: Step-by-Step Characterization

Workflow Diagram

Caption: Standardized workflow for the structural validation of the target quinolone.

Detailed Methodology

-

Sample Preparation:

-

NMR Acquisition:

-

MS Analysis:

-

Data Reporting:

-

Report shifts to two decimal places for protons and one for carbons.

-

Calculate coupling constants (

) for the benzoyl aromatic protons to confirm substitution pattern.

-

References

-

Potts, K. T., et al. (1974).[1][2] Synthesis of 4-Quinolones via the Gould-Jacobs Reaction. Journal of Heterocyclic Chemistry. (General grounding on Quinolone synthesis).

-

Ley, S. V., & Thomas, A. W. (2003).[1][2] Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition. (Context for metal-mediated coupling in derivatives).

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Quinolone Derivatives. (Validation of general spectral properties of the quinolone core).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Authoritative text for IR/NMR assignments).

-

Gao, Y., et al. (2018).[1][2][4] Synthesis and antitumor activity of 3-substituted quinolin-4(1H)-one derivatives. European Journal of Medicinal Chemistry. (Specific reference for 3-substituted quinolone biological activity and spectra).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one Structural Analogues

Content Type: Technical Design & Evaluation Guide Author Role: Senior Application Scientist, Medicinal Chemistry Division

Abstract

This technical guide analyzes the structural optimization, synthesis, and biological validation of 3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one (B-6,7-DQ) analogues. Structurally mimicking the cis-stilbene moiety of Combretastatin A-4 (CA-4) , this scaffold functions as a potent inhibitor of tubulin polymerization, targeting the colchicine binding site.[1] This document provides a modular roadmap for researchers to design next-generation antimitotic agents, emphasizing the critical "3-aroyl" pharmacophore and the "6,7-dimethoxy" substitution pattern required for nanomolar cytotoxicity against multidrug-resistant (MDR) cancer lines.

Pharmacophore Analysis & Strategic Design (SAR)

The B-6,7-DQ scaffold is not a random hit; it is a rigidified isostere of the chalcone/stilbene systems found in natural antimitotic agents. To design effective analogues, one must understand the causality behind each structural component.

The Homology to Combretastatin A-4

The biological efficacy of B-6,7-DQ relies on its ability to occupy the Colchicine Binding Site on

-

Ring A Mimic (The Quinolone Core): The 6,7-dimethoxy-quinolin-4-one fused ring system mimics the 3,4,5-trimethoxyphenyl ring (Ring A) of CA-4. The planar nature of the quinolone allows for deep hydrophobic pocket insertion.

-

Linker Mimic (The C-3 Carbonyl): The C-3 benzoyl ketone provides a rigid spacer that orients the B-ring at an optimal angle (approx. 50-60° torsion) relative to the A-ring, mimicking the cis-orientation of the stilbene double bond.

-

Ring B Mimic (The 3-Benzoyl Group): This pendant phenyl ring interacts with the hydrophobic sub-pocket (Cys241 interaction). Substitution here (e.g.,

-trimethoxy) dramatically affects potency.[2]

Structure-Activity Relationship (SAR) Directives

| Position | Modification | Effect on Activity | Recommendation |

| C-6, C-7 | Dimethoxy (-OMe) | Critical. Essential for hydrogen bonding and steric fit in the colchicine site. | Retain. Removal abolishes activity. |

| N-1 | Alkylation (Me, Et) | Modulates solubility and lipophilicity. N-Methylation often retains or slightly improves potency compared to NH. | Explore. Test -H, -Me, and -Et. |

| C-3 | Benzoyl vs. Acetyl | Benzoyl is superior. The aryl group is required for hydrophobic interaction. | Focus on Aroyl. |

| Benzoyl Ring | Increases potency (nanomolar range). Mimics Podophyllotoxin. | Priority Target. | |

| C-2 | Methyl/Phenyl | Bulky groups at C-2 often cause steric clash with the tubulin backbone. | Keep Small. -H or -Me preferred. |

Synthetic Architecture (The Protocol)

The synthesis of 3-aroyl-4-quinolones is synthetically challenging due to the deactivation of the quinolone ring toward Friedel-Crafts acylation. Therefore, the Gould-Jacobs variation or the Thermal Cyclization of Enaminones is the validated route.

The "Anilinoacrylate" Route (Recommended)

This pathway is modular, allowing independent variation of the aniline (Quinolone core) and the benzoyl acetate (Benzoyl ring).

Step 1: Precursor Assembly

Reagents: 3,4-Dimethoxyaniline + Ethyl

Protocol:

-

Charge a round-bottom flask with 3,4-dimethoxyaniline (10 mmol) and the appropriate ethyl

-aroylacetate (10 mmol). -

Add Toluene (50 mL) and p-Toluenesulfonic acid (0.1 mmol).

-

Reflux with a Dean-Stark trap to remove water azeotropically. Monitor via TLC (approx. 12-24h).

-

Result: Formation of the Enaminone intermediate (Ethyl 2-benzoyl-3-((3,4-dimethoxyphenyl)amino)acrylate).

-

Evaporate solvent; recrystallize from Ethanol.

Step 2: Thermal Cyclization (The Critical Step)

Reagents: Diphenyl Ether (Dowtherm A). Conditions: High temperature (250°C), flash pyrolysis.

Protocol:

-

Heat Diphenyl Ether (20 mL) to a rolling boil (approx. 250°C).

-

Add the Enaminone intermediate (from Step 1) portion-wise rapidly to the boiling solvent.

-

Why? Slow addition or low temperature favors polymerization or tar formation over the desired intramolecular cyclization.

-

-

Maintain reflux for 30-60 minutes.

-

Cool to room temperature. The product often precipitates.

-

Add Hexane (50 mL) to facilitate precipitation of the quinolone.

-

Filter and wash with diethyl ether to remove traces of Diphenyl Ether.

Visualization of Synthesis & SAR

The following diagram details the logical flow of synthesis and the decision nodes for structural modification.

Figure 1: Modular synthesis pathway via the enaminone intermediate, highlighting critical entry points for SAR optimization.

Biological Evaluation Protocols

To validate the B-6,7-DQ analogues as tubulin inhibitors, a self-validating screening cascade is required.

In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming mechanism of action.

-

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (

), increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase. -

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer.

-

Control: Combretastatin A-4 (Positive Control,

).

Protocol:

-

Prepare tubulin solution (10

M) in PEM buffer containing 1 mM GTP. -

Add test compound (dissolved in DMSO) at varying concentrations (

). Keep DMSO < 1%. -

Transfer to a pre-warmed (

) 96-well plate. -

Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic plate reader.

-

Data Analysis: Plot

(rate of polymerization) vs. Concentration. Calculate

Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors arrest cells in the G2/M phase due to mitotic spindle failure.

-

Cell Line: HeLa or MCF-7 (Human breast cancer).

-

Marker: Propidium Iodide (PI) for DNA content.

Protocol:

-

Treat cells with the analogue (

) for 24 hours. -

Harvest cells, wash with PBS, and fix in 70% cold ethanol (

) overnight. -

Stain with PI staining solution (PI + RNase A) for 30 mins at

. -

Analyze via Flow Cytometry.

-

Success Criteria: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to vehicle control.

Computational Docking (Mechanism of Action)

Before synthesis, candidates should be docked into the colchicine site to predict binding affinity.

-

PDB Target: 1SA0 (Tubulin-Colchicine complex).

-

Key Interactions to Verify:

-

H-Bond: C-6 or C-7 Methoxy oxygen

Cys241 or Val181 ( -

Hydrophobic: 3-Benzoyl ring

Hydrophobic pocket defined by Leu248 and Ala250 (

-

Figure 2: Molecular interaction map detailing the binding mode of B-6,7-DQ analogues within the tubulin colchicine site.

References

-

Li, L., et al. (2007). Synthesis and cytotoxic activity of 3-benzoyl-4-quinolone derivatives. Bioorganic & Medicinal Chemistry.

-

Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds. Journal of Medicinal Chemistry.

-

Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews.

-

Xia, Y., et al. (2001). Antitumor agents. Part 202: Novel 2'-aminochalcones: design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.

-

Chen, Y. L., et al. (2006). Synthesis and antiproliferative activity of certain 2-phenyl-4-quinolone derivatives. Bioorganic & Medicinal Chemistry.

Sources

Physical and chemical properties of 6,7-dimethoxy-4-hydroxyquinoline

Physicochemical Profiling, Synthetic Protocols, and Therapeutic Utility

Executive Summary

6,7-Dimethoxy-4-hydroxyquinoline (6,7-DMHQ) serves as a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), most notably Cabozantinib and Tivozanib. Despite its nomenclature suggesting a hydroxylated aromatic system, this compound exhibits complex tautomeric behavior that dictates its solubility, reactivity, and handling requirements. This guide provides a comprehensive technical analysis of 6,7-DMHQ, moving beyond basic data to explore the causal relationships between its molecular structure and its utility in high-value organic synthesis.

Molecular Identity & Structural Dynamics

1.1 Nomenclature and Tautomerism

While chemically indexed as 4-hydroxyquinoline , the molecule exists predominantly as the 4-quinolone (4-oxo-1,4-dihydroquinoline) tautomer in the solid state and in neutral solution. This distinction is not merely academic; it fundamentally alters the solvation shell and nucleophilic reactivity profile of the compound.

-

Hydroxy Form (Enol): Aromatic pyridine ring; favors O-alkylation.

-

Quinolone Form (Keto): Non-aromatic pyridone ring; favors N-alkylation and hydrogen bond networking.

The high melting point (>225 °C) of 6,7-DMHQ is a direct consequence of the strong intermolecular hydrogen bonding network formed by the amide-like NH and carbonyl oxygen of the quinolone form.

1.2 Structural Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance stabilization that drives the predominance of the oxo-form.

Figure 1: Tautomeric equilibrium shifting toward the 4-quinolone form, influencing physical properties.

Physicochemical Profile

The following data aggregates experimental values and predictive models to establish a baseline for formulation and process chemistry.

| Property | Value / Range | Technical Insight |

| CAS Number | 13425-93-9 | |

| Molecular Formula | C₁₁H₁₁NO₃ | MW: 205.21 g/mol |

| Appearance | Light orange to off-white powder | Color variance often indicates trace oxidation or residual iron from reduction steps. |

| Melting Point | 229 – 233 °C | High MP necessitates high-boiling solvents (e.g., Dowtherm A) for melt-phase reactions. |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar organics (Hexane, DCM) due to crystal lattice energy. |

| pKa (Predicted) | ~5.8 (Basic N), ~10.5 (Acidic OH/NH) | Amphoteric nature allows solubilization in both dilute acid (forming cation) and dilute alkali (forming anion). |

| LogP | 1.5 – 1.9 | Moderate lipophilicity; sufficient for membrane permeability but requires polar aprotic solvents for synthesis. |

| ¹H NMR (DMSO-d₆) | δ 3.81 (s, 3H), 3.84 (s, 3H), 5.93 (d, 1H), 7.05 (s, 1H), 7.42 (s, 1H), 7.76 (d, 1H) | Distinctive doublets at ~5.9 and 7.7 ppm correspond to the heterocyclic ring protons (H-3, H-2).[1] |

Synthetic Protocols: The Gould-Jacobs Reaction

The industrial standard for synthesizing 6,7-DMHQ is the Gould-Jacobs reaction .[2] This pathway is preferred over nitro-reduction routes due to scalability and the avoidance of potentially explosive diazonium intermediates.

3.1 Workflow Visualization

Figure 2: Step-wise Gould-Jacobs synthesis protocol for high-purity 6,7-DMHQ.

3.2 Detailed Methodology

Step 1: Condensation

-

Charge a reactor with 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Heat to 110–130 °C for 1–2 hours. The reaction is driven by the distillation of ethanol byproduct.

-

Checkpoint: Monitor by TLC or HPLC. Disappearance of aniline indicates completion.

-

Cool to solidify the anilidomethylenemalonate intermediate. Recrystallize from ethanol if high purity is required, though crude is often used in process scale-up.

Step 2: Thermal Cyclization (The Critical Step)

-

Dissolve the intermediate in a high-boiling solvent such as Diphenyl Ether (Dowtherm A) . A ratio of 5–10 mL solvent per gram of reactant is standard.

-

Heat rapidly to 250 °C (reflux).

-

Expert Note: Slow heating can lead to polymerization. Rapid thermal shock favors the intramolecular cyclization.

-

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature. The product (ester form) typically precipitates out as the solution cools. Dilution with hexane can maximize yield. Filter and wash with hexane to remove the oily solvent.

Step 3: Saponification and Decarboxylation

-

Suspend the ester in 10% NaOH (aq) .

-

Reflux for 1–2 hours to hydrolyze the ester to the carboxylic acid.

-

Acidify with HCl to precipitate the acid, or continue heating (if conditions allow) to induce decarboxylation.

-

Decarboxylation:[3][4] Often requires heating the carboxylic acid in a high-boiling solvent (e.g., quinoline or fresh Dowtherm) or dry distillation to release CO₂ and yield the final 6,7-dimethoxy-4-hydroxyquinoline .

Chemical Reactivity & Functionalization[4][5][6]

The primary utility of 6,7-DMHQ lies in its conversion to 4-chloro-6,7-dimethoxyquinoline , a "gateway" intermediate for introducing complex amine side chains found in kinase inhibitors.

4.1 Chlorination Protocol (POCl₃)

The transformation of the 4-hydroxy group (tautomerically 4-oxo) to a 4-chloro group restores aromaticity to the pyridine ring, activating the position for Nucleophilic Aromatic Substitution (SₙAr).

-

Reagents: Phosphorus Oxychloride (POCl₃) [Solvent & Reagent].[5][6]

-

Catalyst: Catalytic DMF is often added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Procedure:

-

Suspend 6,7-DMHQ in neat POCl₃ (excess).

-

Heat to reflux (~105 °C) for 2–4 hours.

-

Safety: Quench the reaction mixture slowly into ice water. This is highly exothermic and releases HCl gas.

-

Neutralize with ammonia or NaOH to precipitate the 4-chloro-6,7-dimethoxyquinoline .

-

4.2 Demethylation Risks

Under strong Lewis acid conditions (e.g., BBr₃) or high-temperature acidic hydrolysis, the methoxy groups at positions 6 and 7 can be cleaved to phenols. While useful for certain derivatives, this is generally an impurity pathway during the chlorination step if temperatures are uncontrolled.

Therapeutic Relevance

6,7-DMHQ is the structural anchor for several FDA-approved Tyrosine Kinase Inhibitors (TKIs).

-

Cabozantinib (Cometriq/Cabometyx): Used for medullary thyroid cancer and renal cell carcinoma. The 6,7-dimethoxyquinoline core mimics the ATP purine ring, allowing the drug to bind into the ATP-binding pocket of kinases like c-Met and VEGFR2.

-

Tivozanib (Fotivda): A VEGFR inhibitor for renal cell carcinoma.

Mechanism of Action: The dimethoxy motif functions as a hydrogen bond acceptor within the kinase hinge region, while the 4-position substitution (introduced via the chloro-intermediate) extends into the solvent-accessible pocket to dictate selectivity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 459611, 6,7-Dimethoxy-4-quinolinol. PubChem. Available at: [Link]

-

Organic Syntheses. Acylamidoalkyl Acetophenones from Substituted Phenethylamines: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. Org.[3][5][7] Synth. 1977, 56,[5] 3. Available at: [Link] (Note: Provides context on similar dimethoxy-isoquinoline chemistry and POCl3 handling).

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: Synthesis of Substituted Benzoyl-1,4-Benzoquinones

Executive Summary

Substituted benzoyl-1,4-benzoquinones represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for the synthesis of anthracyclinones (potent antineoplastic agents) and acting as direct inhibitors of 5-lipoxygenase (5-LOX). Their electrophilic nature makes them excellent Michael acceptors, yet this same reactivity renders them chemically labile, posing significant challenges during synthesis and purification.

This guide moves beyond standard textbook preparations to address the practical realities of synthesizing these precursors. We focus on two distinct methodologies: the Classical Oxidative Route (high fidelity, scale-up friendly) and the Direct Radical Acylation (high throughput, atom-economical).

Strategic Significance & Applications

The benzoyl-1,4-benzoquinone moiety is not merely a structural curiosity; it is a functional warhead. Its utility spans two primary domains:

-

Precursor Utility: They are the "A-ring" and "B-ring" synthons for anthracycline antibiotics (e.g., Doxorubicin analogs). The benzoyl carbonyl provides the necessary handle for subsequent cyclization to form the tetracyclic core.

-

Direct Pharmacophore: Recent SAR studies indicate that the quinone core, when decorated with lipophilic benzoyl groups, effectively docks into the hydrophobic pocket of 5-LOX, inhibiting leukotriene biosynthesis (

).

Synthetic Pathways: The Core Architectures

We will examine two primary workflows. The choice between them depends on the substitution pattern of the starting material and the scale of the reaction.

Pathway A: The Classical "Robust" Route (Friedel-Crafts / Oxidation)

Best for: Multi-gram scale-up, complex substitution patterns, and high regiocontrol.

This pathway builds the carbon skeleton on the stable aromatic ring before generating the sensitive quinone moiety. It follows a logic of Construct

Workflow Logic

-

Friedel-Crafts Acylation: Coupling 1,4-dimethoxybenzene with a substituted benzoic acid.[1]

-

Demethylation: Exposing the latent hydroquinone using

. -

Oxidative Dehydrogenation: Converting the hydroquinone to the quinone using Silver Oxide (

) or Ceric Ammonium Nitrate (CAN).

Pathway B: The Modern "Direct" Route (Radical Acylation)

Best for: Late-stage functionalization, library generation, and atom economy.

This method utilizes Minisci-type radical chemistry to attach an acyl radical directly to an existing quinone. While faster, it often suffers from lower yields due to quinone polymerization.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and flow for the Classical Route, which remains the industry standard for reliability.

Caption: Figure 1. Step-wise synthetic logic for the Classical Oxidative Route, highlighting the critical oxidant selection node.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Oxidative Method

Reference Grounding: This protocol is adapted from the methodologies of substituted dimethoxybenzene condensation (IJNRD, 2024) and CAN oxidation efficiency (SciSpace, 2011).

Phase 1: Skeleton Construction

Reagents: 1,4-Dimethoxybenzene (1.0 eq), Substituted Benzoic Acid (1.0 eq), Polyphosphoric Acid (PPA).[1]

-

Mix: Combine reactants in PPA at

. The PPA acts as both solvent and catalyst. -

Monitor: Stir for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

Quench: Pour onto crushed ice. The ketone intermediate will precipitate.

-

Purify: Recrystallize from ethanol. Do not proceed without >95% purity.

Phase 2: Unmasking the Hydroquinone

Reagents:

-

Cool: Dissolve the ketone in DCM and cool to

(Dry ice/acetone). -

Add: Add

dropwise. The Lewis acid complexes with the methoxy oxygens. -

Warm: Allow to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Quench carefully with water (Exothermic!). Extract with EtOAc.[2][3][4]

Phase 3: The Critical Oxidation (The "Make or Break" Step)

Context: You have two choices here. Silver Oxide (

Protocol (

-

Suspend: Dissolve the hydroquinone (1 mmol) in dry Benzene or DCM (10 mL).

-

Add: Add

(2-3 eq) in one portion. -

Stir: Stir vigorously at RT. The solution will turn from pale yellow to bright orange/red.

-

Filter: Filter through a pad of Celite to remove silver salts.

-

Isolate: Evaporate solvent. Note: Quinones sublime; use low vacuum and moderate temp (

).

Protocol B: Radical Acylation (The "Shortcut")

Reference Grounding: Based on photoacylation and Minisci-type reactions (MDPI, 2025; NIH, 2020).

Reagents: 1,4-Benzoquinone, Substituted Benzaldehyde,

-

Dissolve: Benzoquinone (1 eq) and Benzaldehyde (3 eq) in Acetonitrile/Water (1:1).

-

Initiate: Add

(10 mol%) and TBHP (2 eq) slowly at -

Mechanism: The acyl radical is generated via H-abstraction from the aldehyde and attacks the quinone double bond.

-

Re-oxidation: The intermediate radical is oxidized back to the quinone in situ by excess TBHP.

-

Challenge: This method produces mixtures (mono- vs. bis-acylation). Purification by column chromatography is required (use neutral alumina, not acidic silica).

Data Summary & Stability Profile

The following table summarizes the stability and yield expectations for common derivatives synthesized via the Classical Route (

| Substituent (R) on Benzoyl | Yield (Step 3) | Redox Stability | Visual Characteristic |

| H (Unsubstituted) | 88% | Moderate | Bright Yellow Needles |

| 4-Nitro ( | 92% | High | Orange Prisms |

| 4-Methoxy ( | 76% | Low (e- rich) | Deep Red Plates |

| 2-Chloro ( | 85% | Moderate | Yellow Powder |

Stability Warning:

-

Light Sensitivity: Benzoyl-benzoquinones undergo Photochemical dimerization (Cage formation) under UV light. Store in amber vials.

-

Nucleophilic Attack: Avoid protic solvents with basic pH. The quinone ring is highly susceptible to 1,4-addition.

Diagram: Radical Mechanism

Understanding the radical pathway is crucial for troubleshooting low yields in Method B.

Caption: Figure 2. Mechanistic flow of the Fe-catalyzed radical acylation (Minisci-type).

References

-

Synthesis of Some Benzoyl-1,4-Benzoquinones as Precursors for Anthracyclinones. International Journal of Novel Research and Development (IJNRD).

-

Recent Advances in 1,4-Benzoquinone Chemistry. Journal of the Brazilian Chemical Society / SciSpace.

-

Discovery and biological evaluation of novel 1,4-benzoquinone... that inhibit 5-lipoxygenase. PubMed / European Journal of Medicinal Chemistry.

-

Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. MDPI Organics.

-

1,4-Benzoquinone: Properties and Reactions. ChemicalBook.

Sources

Dihydroquinolin-4(1H)-one derivatives as a versatile class of heterocyclic compounds.

A Versatile Scaffold in Modern Medicinal Chemistry[1]

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic quinoline counterpart, the dihydro-derivative offers a non-planar conformation and specific sp³-hybridized centers (C2 and C3) that allow for stereochemical complexity. This guide provides a technical deep-dive into the synthesis, functionalization, and therapeutic utility of this class, moving beyond basic textbook definitions to actionable, field-tested protocols.

Structural Significance & Pharmacophore Analysis[2]

The versatility of dihydroquinolin-4(1H)-ones stems from their ability to act as rigidified mimics of chalcones and flavonoids. From a medicinal chemistry perspective, the scaffold offers four distinct vectors for diversification:

-

N1 Position: Controls solubility and metabolic stability (e.g., N-alkylation prevents rapid oxidation).

-

C2 Position: The primary vector for introducing aryl/heteroaryl pharmacophores; creates a chiral center essential for target selectivity (e.g., tubulin binding).

-

C3 Position: Allows for spiro-cyclization or introduction of electron-withdrawing groups to modulate the pKa of the C4 carbonyl.

-

Aromatic Ring (C5-C8): Electronic tuning region; substituents here dramatically affect the Hammett parameters of the system.

Visualization: Pharmacophore & SAR Map

The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones validated in recent anticancer and antimicrobial studies.

Figure 1: Pharmacophore mapping of the dihydroquinolin-4(1H)-one scaffold highlighting key derivatization vectors and their biological implications.

Synthetic Methodologies: The "How-To"

While literature abounds with "green" syntheses using fruit juices or exotic catalysts, industrial and rigorous academic workflows require reliability and scalability.

The Challenge with Traditional Methods

The classical route involves the intramolecular Friedel-Crafts acylation of N-aryl-β-alanine derivatives.

-

Polyphosphoric Acid (PPA): Historically the standard. However, PPA is highly viscous, difficult to stir at <80°C, and creates a "gummy" workup that traps product, leading to yield loss.

-

The Superior Alternative: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).[1] It offers lower viscosity, easier workup, and cleaner conversion at lower temperatures.

Validated Protocol: Cyclization via Eaton’s Reagent

This protocol is optimized for the synthesis of 6-methoxy-2,3-dihydroquinolin-4(1H)-one, a precursor for potent anticancer agents.

Reagents:

-

3-((4-methoxyphenyl)amino)propanoic acid (1.0 eq)

-

Eaton’s Reagent (5.0 mL per gram of substrate)

-

Ice-water mixture

-

Sodium Bicarbonate (sat. aq.)

-

Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, introduce the amino acid precursor.

-

Addition: Add Eaton’s Reagent slowly at room temperature. Note: The reaction is less exothermic than with PPA, but controlled addition prevents local overheating.

-

Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC (System: 30% EtOAc/Hexane).

-

Expert Tip: Unlike PPA which requires 100°C+, Eaton’s reagent often drives this cyclization to completion within 1-2 hours at 60°C, minimizing tar formation.

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly into a beaker containing crushed ice (10x volume) with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃. Caution: CO₂ evolution will be significant.

-

Extraction: Extract 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Self-Validation Check:

-

1H NMR: Look for the disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of two distinct triplets (or multiplets) for the C2 and C3 protons around 2.5–3.5 ppm.

-

Yield Expectations: >85% with Eaton’s Reagent vs. ~60-70% with PPA.

Visualization: Synthetic Logic Flow

Figure 2: Comparative synthetic workflow demonstrating the operational advantage of Eaton's Reagent over traditional PPA methods.[2]

Therapeutic Applications & Data Analysis

Recent medicinal chemistry campaigns have highlighted the efficacy of this scaffold, particularly in oncology.[3]

Case Study: Tubulin Polymerization Inhibition

Derivatives substituted at the C2 position with aryl groups (e.g., 2-phenyl, 2-styryl) mimic the binding mode of Colchicine.

Mechanism of Action:

The dihydroquinolinone core occupies the hydrophobic pocket of the tubulin β-subunit. The C4-carbonyl accepts a hydrogen bond from the protein backbone, while the C2-aryl group engages in

Comparative Potency Data:

| Compound ID | R1 (N-subst) | R2 (C2-subst) | R3 (C6-subst) | IC50 (MCF-7) | Mechanism |

| DHQ-1 | H | Phenyl | H | 12.5 µM | Tubulin Inhibition |

| DHQ-2 | Me | 3,4,5-OMe-Phenyl | H | 0.85 µM | Tubulin Inhibition |

| DHQ-3 | H | 2-Naphthyl | F | 0.045 µM | Tubulin Inhibition |

| Ref (Colchicine) | - | - | - | 0.012 µM | Tubulin Inhibition |

Data synthesized from recent structure-activity studies [2, 4].

Interpretation: The data indicates that steric bulk at the C2 position (Naphthyl vs. Phenyl) significantly enhances potency, likely due to better filling of the hydrophobic pocket. The "trimethoxy" motif (DHQ-2) is a classic pharmacophore for tubulin binders.

References

-

Eaton's Reagent vs. PPA: Eaton's reagent is an alternative of PPA: Solvent free synthesis...[2][4] Universidad San Sebastián. 2

-

Anticancer Activity (Tubulin): Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors.[5] European Journal of Medicinal Chemistry.[3][5] 5[6][5][7][8]

-

Broad Spectrum Cytotoxicity: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[9] RSC Medicinal Chemistry. 9

-

Synthetic Review: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances.[10] 10[6][5][8][11]

Sources

- 1. reddit.com [reddit.com]

- 2. researchers.uss.cl [researchers.uss.cl]

- 3. mdpi.com [mdpi.com]

- 4. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Solid-State Architecture of 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one

Executive Summary: The Tubulin-Targeting Scaffold

The compound 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one represents a critical structural scaffold in the development of antimitotic agents. Designed to target the colchicine-binding site of tubulin, this molecule leverages the 6,7-dimethoxy substitution pattern to mimic the pharmacophoric features of colchicine, a classic microtubule destabilizer.

This guide provides an in-depth analysis of its solid-state structure, focusing on the steric constraints that dictate its conformation and the supramolecular interactions that govern its stability. Understanding these features is essential for optimizing solubility and binding affinity in Next-Generation Quinolinone (NGQ) drug discovery.

Chemical Architecture & Synthesis Logic

Molecular Design Principles

The molecule is constructed on a 4-quinolone core. Its design integrates three specific functional domains:

-

The Scaffold (Quinolone): A bicyclic aromatic system providing rigidity.

-

The Mimic (6,7-Dimethoxy): Electron-donating groups positioned to interact with the hydrophobic pocket of tubulin, analogous to the A-ring of colchicine.

-

The Twister (N-Aryl moiety): The 4-nitrophenyl group attached at N1 introduces steric bulk, forcing the molecule out of planarity—a critical feature for fitting into the curved colchicine binding site.

Synthetic Pathway & Crystallogenesis

High-purity crystals suitable for X-ray diffraction are typically generated following a Gould-Jacobs type cyclization or Ullmann condensation, followed by slow evaporation.

Experimental Protocol: Crystallogenesis

-

Solvent System: Ethanol/Dichloromethane (1:1 v/v) or pure Ethanol.

-

Method: Slow evaporation at room temperature (293 K).

-

Morphology: Yellow block-like crystals.

-

Validation: Crystals must exhibit sharp extinction under polarized light microscopy prior to mounting.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation.

Figure 1: Synthetic and crystallographic workflow for the isolation of the title compound.

Crystallographic Data & Structural Metrics[1][2][3]

The crystal structure reveals a monoclinic lattice. The defining feature of this molecule is the lack of coplanarity between the quinolone core and the pendant phenyl ring.

Unit Cell & Space Group Data

Data derived from Lien et al. (2017).

| Parameter | Value | Significance |

| Formula | C₁₇H₁₄N₂O₅ | |

| Crystal System | Monoclinic | Standard for planar aromatic organic molecules. |

| Space Group | P2₁/c | Centrosymmetric; allows for antiparallel packing. |

| Z | 4 | Four molecules per unit cell. |

| Temperature | 105 K | Low temp minimizes thermal motion (ellipsoids). |

Conformational Analysis: The "Twist"

The biological activity of this molecule is heavily dependent on the torsion angle around the N1—C1' bond.

-

Observation: The benzene ring (nitrophenyl) is inclined relative to the mean plane of the quinolone ring.

-

Dihedral Angle: 76.10(8)° [1]

-

Mechanistic Driver: Steric repulsion between the hydrogens at the quinolone C2/C8 positions and the ortho-hydrogens of the phenyl ring prevents planarity.

-

Relevance: This "propeller" shape prevents intercalation into DNA (reducing genotoxicity) while optimizing fit into the globular tubulin protein.

Supramolecular Architecture

In the solid state, the molecule does not rely on classic O-H...O hydrogen bonds (as it lacks donors). Instead, the lattice is stabilized by weak, non-classical C—H...O interactions and dipole alignment.

Hydrogen Bonding Network

The packing is dominated by C—H...O interactions where the carbonyl oxygen (O4) and the nitro group oxygens serve as acceptors.

-

Primary Interaction: C—H...O bonds link molecules into centrosymmetric dimers.

-

Ring Motifs: These interactions form graph-set motifs R₂²(26) and R₂²(16) .[1]

-

Propagation: The dimers extend into tubular arrangements running along the diagonals of the ab plane.[1]

Packing Logic Diagram

The following graph visualizes the intermolecular forces stabilizing the crystal lattice.

Figure 2: Supramolecular assembly logic showing the formation of R22 ring motifs via C-H...O interactions.

Pharmaceutical Implications[3][4]

Solubility & Formulation

The high degree of crystallinity and the lack of strong H-bond donors (OH/NH) suggest this compound belongs to BCS Class II or IV (Low Solubility).

-

Recommendation: Formulation strategies should focus on amorphous solid dispersions or lipid-based delivery systems to overcome the high lattice energy barrier created by the efficient packing.

Structure-Activity Relationship (SAR)

The 76.10° twist is the key takeaway for medicinal chemists.

-

Rigidification: The N-aryl bond is rotatable in solution but restricted. The crystal structure captures the low-energy conformation.

-

Docking Validation: When performing molecular docking into Tubulin, the ligand conformer should be restrained near this 76° twist to avoid energetic penalties.

References

-

Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors.[1] Acta Crystallographica Section E: Crystallographic Communications, 73(3), 441–444.[2][1] [Link]

-

Naveen, S., Sridhar, M. A., Shashidhara Prasad, J., & Ingale, K. (2010). 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2061. [Link]

Sources

- 1. Crystal structure of 6,7-dimeth-oxy-1-(4-nitro-phen-yl)quinolin-4(1 H)-one: a mol-ecular scaffold for potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial screening of 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one bioactivity

Executive Summary & Compound Rationale

This guide outlines the technical workflow for the initial bioactivity screening of 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one . Based on structure-activity relationship (SAR) data from analogous 4-quinolones, this molecule is classified as a putative tubulin polymerization inhibitor targeting the colchicine-binding site.

Structural Logic (The "Why")

-

6,7-Dimethoxy Motif: This substitution pattern mimics the A-ring of colchicine and combretastatin A-4 , facilitating hydrogen bonding with Cys241 and Val181 in the

-tubulin subunit. -

3-Benzoyl Moiety: Provides essential lipophilicity and steric bulk to occupy the hydrophobic pocket adjacent to the colchicine binding site, often enhancing binding affinity compared to unsubstituted quinolones.

-

1,4-Dihydroquinolin-4-one Core: Serves as a stable scaffold replacing the unstable cis-stilbene bond found in combretastatins, potentially offering better metabolic stability.

Screening Workflow Visualization

The following diagram illustrates the logical cascade for validating this compound, moving from computational prediction to mechanistic confirmation.

Figure 1: Critical path for initial bioactivity screening. The workflow prioritizes phenotypic validation (cytotoxicity) before investing in expensive mechanistic assays.

Phase I: In Silico Validation (Molecular Docking)

Before wet-lab synthesis or screening, validate the binding hypothesis.

-

Target: Tubulin-Colchicine complex (PDB ID: 1SA0 or 4O2B ).

-

Software: AutoDock Vina or GOLD.

-

Protocol:

-

Protein Prep: Remove crystallographic water molecules and native ligands (e.g., DAMA-colchicine). Add polar hydrogens.

-

Grid Generation: Center grid box on the colchicine binding pocket (

- -

Docking: Run 50 genetic algorithm runs.

-

Success Metric: A binding energy score (ΔG) lower than -8.0 kcal/mol suggests high potential. Look for H-bonds between the 6,7-methoxy oxygens and Val181/Cys241 .

-

Phase II: Cytotoxicity Screening (Phenotypic Assay)

This is the primary "Go/No-Go" step. The objective is to determine the IC50 (half-maximal inhibitory concentration) against standard cancer cell lines.

Materials[1][2][3][4][5][6][7]

-

Cell Lines:

-

MCF-7 (Breast adenocarcinoma) – High sensitivity to tubulin inhibitors.

-

A549 (Lung carcinoma) – Standard for multidrug resistance (MDR) assessment.

-

HUVEC (Human Umbilical Vein Endothelial Cells) – Control for selectivity (toxicity to normal cells).

-

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Solvent).

-

Positive Control: Colchicine or Combretastatin A-4 (CA-4).

Protocol (Self-Validating System)

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion. -

Treatment:

-

Dissolve 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (0.01, 0.1, 1, 10, 50, 100 µM) in culture medium.

-

Critical Control: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO₂.

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

-

Aspirate medium carefully. Dissolve formazan crystals in 150 µL DMSO.

-

-

Readout: Measure absorbance at 570 nm.

Data Interpretation (Mock Data Structure)

| Compound | Cell Line | IC50 (µM) | Interpretation |

| Test Compound | MCF-7 | < 1.0 | Potent (Proceed to Phase III) |

| Test Compound | MCF-7 | 1.0 - 10.0 | Moderate (Lead Optimization required) |

| Test Compound | MCF-7 | > 10.0 | Inactive (Stop or re-design) |

| Colchicine (Control) | MCF-7 | 0.01 - 0.05 | Validation of Assay Sensitivity |

Phase III: Mechanistic Validation (Tubulin Polymerization)

If the compound shows cytotoxicity (IC50 < 10 µM), you must confirm it acts via the hypothesized mechanism (tubulin inhibition) rather than general toxicity.

Mechanism of Action Visualization

Figure 2: Mechanism of Action. The compound binds free tubulin dimers, preventing their assembly into microtubules, leading to mitotic arrest.

In Vitro Tubulin Polymerization Assay

This assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent reporter) as it incorporates into the microtubule polymer.

-

Kit: Cytoskeleton Inc. (Cat.[1][2][3][4][5][6][7][8][9] #BK011) or equivalent.

-

Protocol:

-

Prepare Tubulin protein (3 mg/mL) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Add Test Compound (3 µM and 10 µM) to the reaction well.

-

Control: Paclitaxel (Stabilizer - enhances polymerization) and Colchicine (Destabilizer - inhibits polymerization).

-

Readout: Kinetic fluorescence measurement (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.

-

-

Result Verification: The test compound should suppress the fluorescence curve (Vmax reduction) similar to Colchicine, confirming it inhibits assembly.

Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors characteristically arrest cells in the G2/M phase .

-

Protocol:

-

Treat MCF-7 cells with the compound (at IC50 concentration) for 24 hours.

-

Harvest and fix cells in 70% ice-cold ethanol.

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze DNA content via Flow Cytometer.[10]

-

-

Success Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the DMSO control.

References

-

Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with the colchicine site of tubulin.[11] Journal of Medicinal Chemistry. Link

-

Li, L., et al. (1994). Antitumor agents.[1][2][12][5][13][6][8][10] 150. 2',3',4',5',5,6,7-Substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Link

-

Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews. Link

-

Xia, Y., et al. (2001). Antitumor agents.[1][2][12][5][13][6][8][10] 211. Thrombocytes-mimetic quinolones: 3-aroyl-2-phenyl-4-quinolones as potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Link

-

Riss, T. L., et al. (2004). Cell Viability Assays (MTT Protocol Standards).[12][14] Assay Guidance Manual [Internet]. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Discovery of a potent tubulin polymerization inhibitor: synthesis and evaluation of water-soluble prodrugs of benzophenone analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Novel Quinolinone Compounds

Executive Technical Summary

The quinolinone scaffold (specifically 2-quinolinone/carbostyril and 4-quinolinone) represents a privileged structure in modern medicinal chemistry. Unlike their fully aromatic quinoline counterparts, quinolinones possess unique hydrogen-bond donor/acceptor motifs inherent to the lactam functionality, enabling high-affinity interactions with ATP-binding pockets of kinases and allosteric sites of G-protein coupled receptors (GPCRs).

This guide dissects the therapeutic utility of novel quinolinone derivatives, moving beyond generic descriptions to rigorous structure-activity relationship (SAR) analysis, validated synthesis protocols, and mechanistic elucidation in oncology and neurodegeneration.

Medicinal Chemistry: The Quinolinone Advantage[1]

Structural Versatility and Pharmacophore Mapping

The quinolinone core serves as a rigid template that orients substituents in precise 3D vectors.

-

2-Quinolinone (Carbostyril): Often mimics the purine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

-

4-Quinolinone: Historically significant in antimicrobials (fluoroquinolones), now repurposed for modulating protein-protein interactions (PPIs) and targeting neuroinflammation.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical substitution patterns required to maximize potency and selectivity, particularly for kinase inhibition (e.g., c-Met, VEGFR).

Figure 1: Strategic SAR mapping for quinolinone optimization. The lactam N-H is critical for hydrogen bonding with the kinase hinge region (e.g., Met318 in c-Met).

Therapeutic Focus I: Oncology (Kinase Inhibition)[2][3]

Novel quinolinone derivatives have shown exceptional promise as multi-target Tyrosine Kinase Inhibitors (TKIs), specifically targeting the VEGF/VEGFR and HGF/c-Met axes.

Mechanism of Action: Dual Inhibition

The therapeutic rationale relies on "vertical inhibition"—blocking multiple nodes in the angiogenesis and proliferation pathways to prevent compensatory resistance mechanisms.

Key Data Summary: Antiproliferative Potency (IC50 in µM)

| Compound Class | Target | Hep3B (Liver) | A549 (Lung) | MCF-7 (Breast) | Mechanism Note |

| Cabozantinib (Ref) | VEGFR2/MET | 0.03 | 0.12 | 0.55 | FDA Approved Standard |

| Novel 2-Quinolinone (Ex. 91b1) | c-Met | 0.08 | 0.25 | 1.10 | High c-Met selectivity |

| Pyrazolo-Quinolinone | Chk1 | 1.20 | 0.95 | 2.30 | Cell cycle arrest (G2/M) |

| Quinoline-Chalcone Hybrid | Tubulin | 0.50 | 0.45 | 0.40 | Dual kinase/tubulin inhibitor |

Validated Protocol: Kinase Selectivity Profiling

To ensure trustworthiness, this protocol includes mandatory "Self-Validation" checkpoints.

Objective: Determine the selectivity profile of a novel quinolinone (Compound X) against a panel of 5 kinases (VEGFR2, c-Met, EGFR, PDGFR, FGFR).

Methodology: FRET-based Z´-LYTE™ Assay

-

Reagent Prep: Prepare 4X Compound X solution in 1% DMSO. Prepare 2X Kinase/Peptide mixture.

-

Reaction Assembly: In a 384-well plate, add 2.5 µL compound, 5 µL Kinase/Peptide mix, and 2.5 µL ATP.

-

Incubation: Incubate for 1 hour at Room Temperature (RT).

-

Development: Add 5 µL Development Reagent A (cleaves non-phosphorylated peptide).

-

Detection: Read fluorescence (Ex: 400nm, Em: 445nm & 520nm).

Self-Validating Checkpoints (QC):

-

Z-Factor Calculation: The assay is valid ONLY if the Z-factor > 0.5.

-

Formula:

-

-

Reference Control: Staurosporine must be run in parallel; IC50 must fall within 2-fold of historical mean.

-

DMSO Tolerance: Final DMSO concentration must be < 1% to prevent enzyme denaturation.

Therapeutic Focus II: Neuroprotection

Beyond oncology, quinolinones are emerging as neuroprotective agents for Alzheimer’s Disease (AD).[1] The 2-quinolinone scaffold can inhibit acetylcholinesterase (AChE) while simultaneously scavenging Reactive Oxygen Species (ROS).

Mechanistic Pathway: The Multi-Target Approach

The diagram below details how specific quinolinone derivatives mitigate neurotoxicity induced by Quinolinic Acid (an endogenous neurotoxin) and Beta-Amyloid.

Figure 2: Multi-modal neuroprotective mechanism. Novel quinolinones act as dual AChE inhibitors and NMDA receptor modulators to counteract excitotoxicity.

Experimental Synthesis Workflow

To ensure reproducibility, we present a robust, scalable synthesis route for 4-substituted-2-quinolinones using a modified Knorr Carbostyril Synthesis.

Protocol: Microwave-Assisted Synthesis

Reaction: Aniline derivative +

-

Reactants: Mix 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in polyphosphoric acid (PPA).

-

Condition: Microwave irradiation at 120°C for 15 minutes (Power: 150W). Traditional heating requires 3-4 hours.

-

Quenching: Pour the hot reaction mixture onto crushed ice/water (500 mL) with vigorous stirring.

-

Precipitation: The solid product precipitates immediately. Filter under vacuum.

-

Purification (Self-Validating Step):

-

Recrystallize from Ethanol/Water.

-

QC Check: Thin Layer Chromatography (TLC) in Hexane:EtOAc (7:3). Single spot required.

-

Yield Check: Expected yield > 85%. If < 60%, check PPA viscosity and stirring efficiency.

-

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Link

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Institutes of Health (NIH). Link

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. Link

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Link

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Link

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Link

-

Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Link

Sources

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors.

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: Beyond Camptothecin

The Clinical Challenge: Topoisomerase I (Top1) remains a validated, high-value target in oncology. It relaxes DNA supercoiling during replication and transcription by generating transient single-strand breaks. Camptothecin (CPT) and its derivatives (Irinotecan, Topotecan) are the only FDA-approved Top1 inhibitors. However, they suffer from critical limitations:[1]

-

Chemical Instability: The essential E-ring lactone hydrolyzes rapidly at physiological pH to an inactive carboxylate form.

-

Drug Resistance: Mediated by transporters (P-gp/ABCG2) and Top1 mutations.

-

Toxicity: Dose-limiting myelosuppression and diarrhea.

The Solution: The 4-Alkoxy-2-arylquinoline Scaffold This guide details the discovery and validation of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as novel non-CPT Top1 poisons. These small molecules are designed to mimic the planar, intercalative properties of CPT while eliminating the labile lactone ring. The 6,7-dimethoxyquinoline core serves as a robust pharmacophore for DNA intercalation, while the C4-alkoxy side chain provides tunable physicochemical properties and additional binding interactions within the Top1-DNA cleavage complex (Top1cc).

Strategic Chemical Synthesis

The synthesis of these inhibitors requires a regioselective approach to ensure the correct installation of the alkoxy group at the C4 position, avoiding N-alkylation byproducts.

2.1 Retrosynthetic Analysis

The 4-alkoxy-2-aryl-6,7-dimethoxyquinoline core is assembled via a convergent strategy:

-

Core Construction: Cyclization of a 3,4-dimethoxyaniline derivative.

-

Activation: Conversion of the quinolone intermediate to a 4-chloroquinoline.

-

Functionalization: Nucleophilic aromatic substitution (

) with the desired alcohol to install the C4-alkoxy chain.

2.2 Detailed Synthetic Pathway

The following workflow describes the synthesis of the lead candidate Compound 14m (C2-p-fluorophenyl, C4-propyl linker).

Step 1: Povarov-Type Cyclization / Condensation

Reaction of 3,4-dimethoxyaniline with an appropriate benzaldehyde and pyruvate (or similar condensation partners) typically yields the quinoline core. Alternatively, a classic approach involves the reaction of 3,4-dimethoxyaniline with a

Step 2: Chlorination (The Activation Step)

The 4-hydroxyquinoline (quinolone) intermediate is treated with phosphorus oxychloride (

-

Critical Parameter: Anhydrous conditions are required. The 6,7-dimethoxy groups are electron-donating, making the ring electron-rich, but the C4 position remains susceptible to nucleophilic attack after chlorination.

Step 3: Etherification (The Diversity Step) The 4-chloro-2-aryl-6,7-dimethoxyquinoline is coupled with an alcohol (e.g., 3-morpholinopropan-1-ol) using Sodium Hydride (NaH) in DMF or DMSO.

- .

-

Regioselectivity:[6] The use of a strong base (NaH) ensures the formation of the alkoxide, which attacks the C4 position, displacing chloride.

Figure 1: General synthetic route for 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.

Structure-Activity Relationship (SAR) Logic

The biological potency of this class relies on a tripartite structural model. Each region of the molecule plays a distinct role in stabilizing the Top1-DNA complex.

| Structural Region | Chemical Feature | Biological Function | Optimization Insight |

| Region A (Core) | 6,7-Dimethoxyquinoline | Intercalation: Mimics the CPT planar ring system; stacks between DNA base pairs at the cleavage site. | The methoxy groups provide electron density and steric bulk that fits the DNA minor groove environment. |

| Region B (C2) | 2-Aryl Ring (e.g., p-Fluorophenyl) | Orientation: Anchors the molecule within the binding pocket. | Para-substitution (F, Cl, OMe) on the phenyl ring enhances potency compared to ortho or meta. |

| Region C (C4) | Alkoxy Linker | Interaction: Extends out of the helix to interact with Top1 amino acid residues (e.g., Asn722). | A propyl linker (3-carbon) is optimal. Terminal amines (morpholine) improve solubility and drug-likeness. |

SAR Decision Tree

The following diagram illustrates the logic flow used to identify the lead compound 14m .

Figure 2: SAR optimization logic leading to the discovery of compound 14m.

Biological Validation & Mechanism[3][4][7][8][9]

4.1 Mechanism of Action: Top1 Poisoning

Unlike catalytic inhibitors which prevent Top1 from binding DNA, these compounds are Top1 poisons . They stabilize the covalent Top1-DNA cleavage complex (Top1cc), preventing the religation of the DNA strand. This leads to:

-

Accumulation of DNA single-strand breaks.

-

Collision of replication forks with the "frozen" Top1cc.

-

Formation of lethal double-strand breaks (DSBs).

Key Assay: Top1-Mediated DNA Cleavage [6][7]

-

Observation: In the presence of the drug, supercoiled plasmid DNA (Form I) is converted to relaxed DNA (Form II) less efficiently, or specific nicked forms are stabilized.

-

Result: Lead compounds induce DNA cleavage patterns similar to Camptothecin but often at distinct genomic sites, suggesting a slightly different binding mode or sequence selectivity.

4.2 Cytotoxicity Profile (NCI-60 Panel)

Compound 14m demonstrated broad-spectrum antiproliferative activity.

-

Mean GI50: ~1.26 μM across 60 cell lines.[8]

-

Selectivity: Highest potency observed in Colon Cancer (HCT-116) , Leukemia , and Melanoma lines.

-

Drug-Likeness: Unlike CPT, the quinoline scaffold is stable in human plasma and does not undergo hydrolytic ring opening.

Experimental Protocols

Protocol A: Synthesis of 4-(3-morpholinopropoxy)-2-(4-fluorophenyl)-6,7-dimethoxyquinoline (Analog of 14m)

Reagents:

-

4-Chloro-2-(4-fluorophenyl)-6,7-dimethoxyquinoline (1.0 eq)

-

3-Morpholinopropan-1-ol (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a flame-dried round-bottom flask, suspend NaH (2.0 eq) in anhydrous DMF under Argon atmosphere.

-

Alkoxide Formation: Add 3-morpholinopropan-1-ol (1.2 eq) dropwise at 0°C. Stir for 30 minutes at room temperature to generate the sodium alkoxide.

-

Coupling: Add the 4-chloroquinoline intermediate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

Work-up: Cool to room temperature. Pour onto crushed ice/water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via column chromatography (Silica gel, Gradient: DCM

Protocol B: Topoisomerase I Relaxation Assay

Objective: To verify the stabilization of Top1-DNA cleavage complexes. Reagents:

-

Recombinant Human Topoisomerase I (1 unit/reaction)

-

Supercoiled pHOT1 plasmid DNA (0.25 μ g/reaction )

-

Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM

, 0.1 mM EDTA, 15 μg/mL BSA)

Steps:

-

Mix: Prepare master mix with DNA and Assay Buffer.

-

Incubate: Add test compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 100 μM). Add Top1 enzyme last.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 10% SDS and Proteinase K (50 μg/mL). Incubate at 37°C for 15 minutes to digest the Top1 protein.

-

Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Electrophorese at 2-3 V/cm.

-

Visualization: Stain gel with Ethidium Bromide after the run.

-

Interpretation: "Poisons" will show an increase in nicked open-circular DNA (Form II) or linear DNA compared to the fully relaxed ladder (Form IV) seen with active Top1 alone.

References

-

Elbadawi, M. M., et al. (2021).[8] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.[8] European Journal of Medicinal Chemistry, 215, 113261.[8] [8][9]

-

Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[1][6][7][9] Nature Reviews Cancer, 6(10), 789-802.

-

Kundu, B., et al. (2023).[7] Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.[6][7][8] ACS Omega, 8(4), 4123–4138.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 3. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]